

In-Depth Technical Guide: 2A3 Monoclonal Antibody for Gamma-Actin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2A3

Cat. No.: B031109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **2A3** monoclonal antibody, a crucial tool for the specific detection of gamma-cytoplasmic actin (ACTG1). Below, you will find detailed information on its immunogen, specificity, and validated applications, along with experimental protocols and relevant signaling pathways.

Antibody Characteristics and Immunogen Sequence

The **2A3** clone is a mouse monoclonal antibody, isotype IgG2b, renowned for its high specificity to gamma-cytoplasmic actin.^{[1][2][3]} It has been shown to react with gamma-actin from a wide range of species, including human, mouse, rat, chicken, rabbit, pig, and zebrafish, due to the highly conserved nature of the epitope.^{[2][3][4]} A key feature of the **2A3** antibody is its lack of cross-reactivity with other actin isoforms, making it a precise tool for distinguishing gamma-actin from the beta- and alpha-actin isoforms.^{[2][4][5]}

Immunogen Details

The immunogen used to generate the **2A3** antibody is a synthetic peptide corresponding to the N-terminal region of human gamma-actin (ACTG1).^{[1][4]}

- Peptide Sequence: Ac-EEEIAALVI-COOH^{[1][4]}
- Description: This sequence represents the N-terminal nonapeptide of gamma-cytoplasmic actin. The N-terminus is acetylated.^{[1][4]}

- Conjugation: The peptide was conjugated to Keyhole Limpet Hemocyanin (KLH) via a C-terminal cysteine residue linker to enhance immunogenicity.[\[1\]](#)[\[4\]](#)

The full protein sequence for human gamma-actin (UniProt: P63261) begins with this epitope, highlighting the antibody's design for targeting the unique N-terminus of the protein.

Quantitative and Qualitative Data Summary

The following tables summarize the key specifications and application-specific data for the **2A3** antibody.

Table 1: General Antibody Specifications

Property	Specification	Citations
Antibody Name	Anti-gamma Actin antibody [2A3]	[1] [2]
Host Species	Mouse	[2]
Clonality	Monoclonal	[2]
Clone Number	2A3	[2]
Isotype	IgG2b	[1] [2] [3]
Target Protein	Gamma-cytoplasmic actin 1 (ACTG1)	[2] [6]
Predicted MW	42 kDa	[1] [2]
Purification	Protein G purified	[1]
Storage Buffer	Phosphate buffered saline (PBS) with 0.09% Sodium Azide	[1]

Table 2: Recommended Starting Dilutions for Various Applications

Application	Recommended Dilution	Notes	Citations
Western Blot (WB)	1:1000 - 1:5000	Detects a band at approximately 42 kDa.	[1] [7]
Immunohistochemistry (Paraffin, IHC-P)	1:100 - 1:500	Antigen retrieval with citrate buffer (pH 6.0) is recommended.	[1] [2]
Immunohistochemistry (Frozen, IHC-Fr)	1:100 - 1:500	[1]	
Immunocytochemistry/ Immunofluorescence (ICC/IF)	1:500	[1] [2]	
Flow Cytometry (Flow Cyt)	Assay-dependent	An isotype control (e.g., Mouse IgG2b) is recommended.	[1]
ELISA	Assay-dependent	[1]	

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducible results. The following are representative methodologies for key applications using the **2A3** antibody.

Western Blotting Protocol

This protocol is a standard procedure for detecting gamma-actin in whole-cell lysates.

- **Lysate Preparation:** Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 10-20 µg of total protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
- **Protein Transfer:** Transfer proteins to a PVDF or nitrocellulose membrane.

- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the **2A3** antibody diluted 1:1000 - 1:5000 in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated goat anti-mouse IgG secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 6.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The expected band for gamma-actin is ~42 kDa.[\[2\]](#)[\[7\]](#)

Immunohistochemistry (IHC-P) Protocol

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded tissue sections.

- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room temperature.
- Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes.
- Primary Antibody Incubation: Incubate sections with the **2A3** antibody diluted 1:100 - 1:500 in a diluent buffer (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times with PBS or TBS.

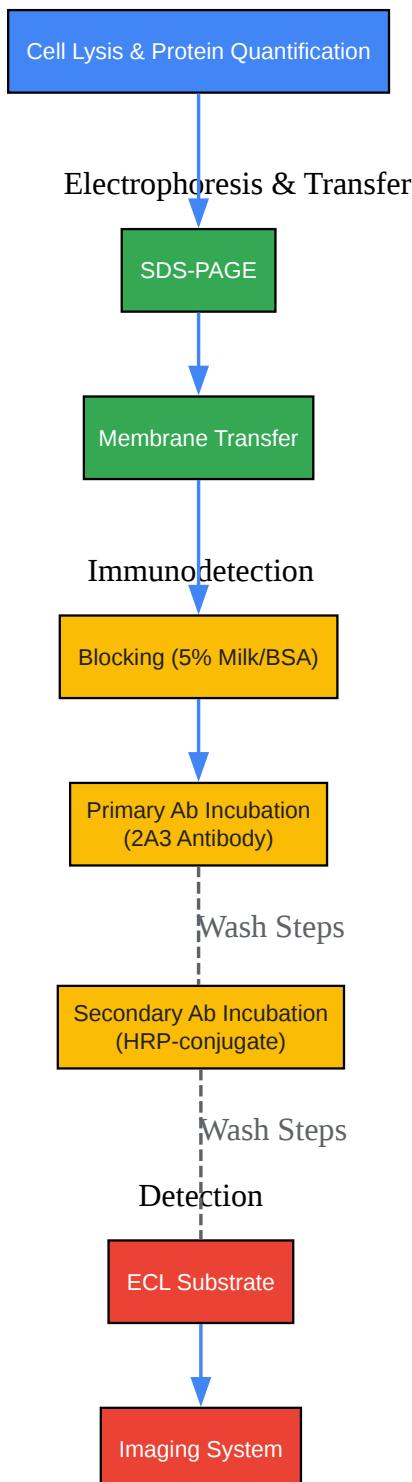
- Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
- Detection: Visualize the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

Experimental Workflow for Western Blotting

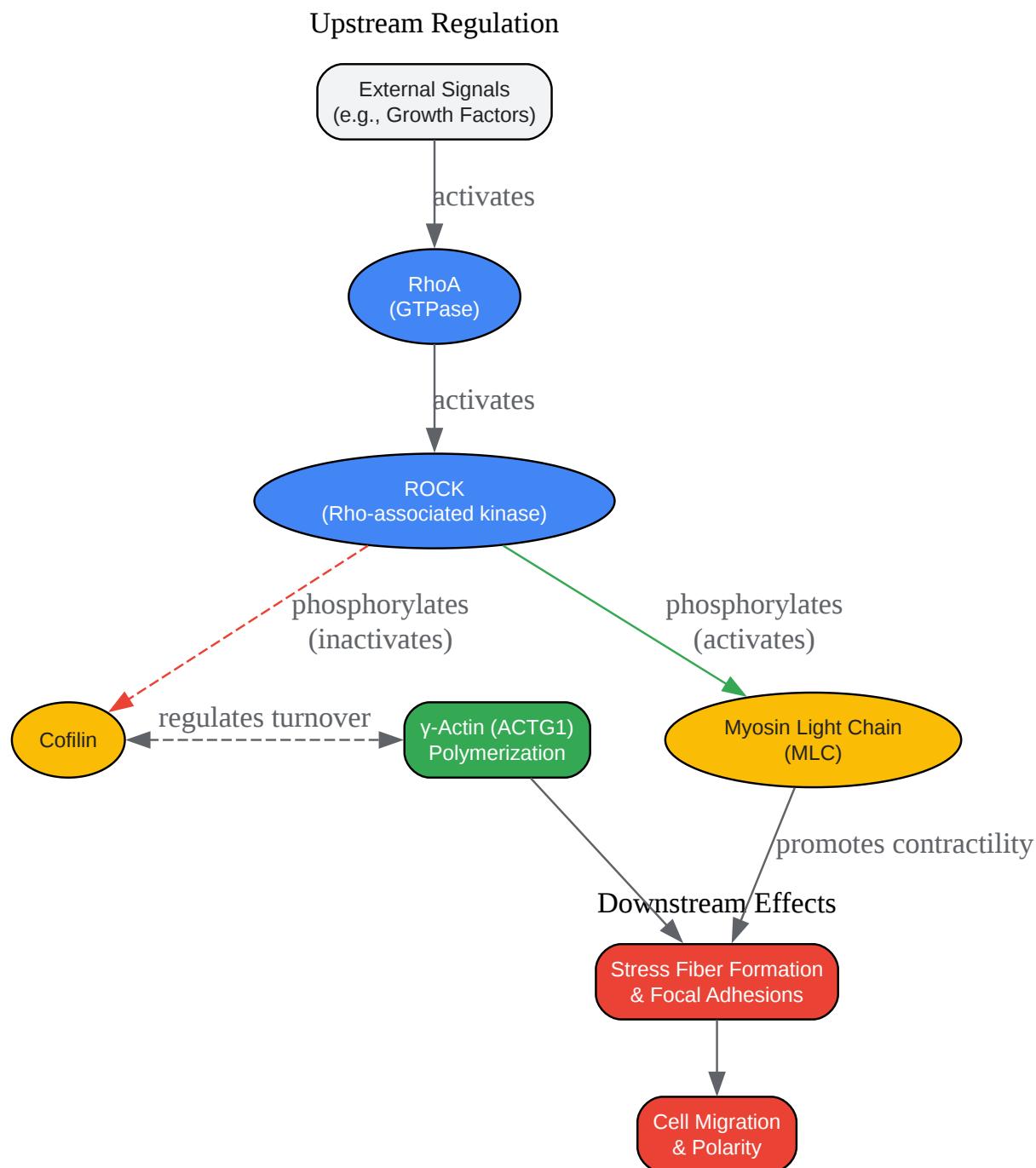
Sample Preparation

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Caption: Standard experimental workflow for Western Blotting using the **2A3** antibody.

Gamma-Actin (ACTG1) Signaling Pathway

Gamma-actin is a fundamental component of the cytoskeleton and is involved in regulating cell motility and structure. It is a key player in pathways modulated by Rho-associated kinase (ROCK).[8][9]



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Caption: Simplified signaling pathway showing γ -actin's role in cell migration via ROCK.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2A3 Monoclonal Antibody for Gamma-Actin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031109#2a3-antibody-immunogen-sequence\]](https://www.benchchem.com/product/b031109#2a3-antibody-immunogen-sequence)

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